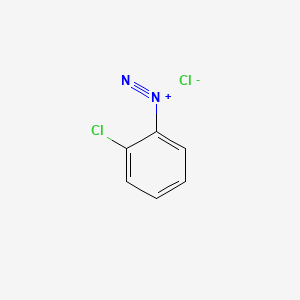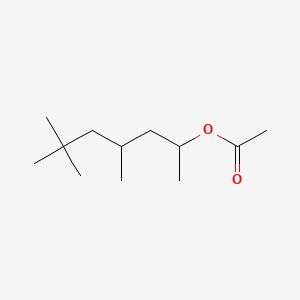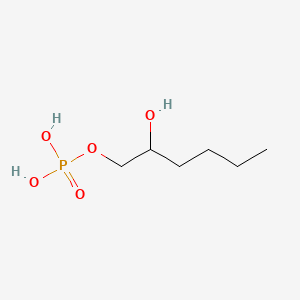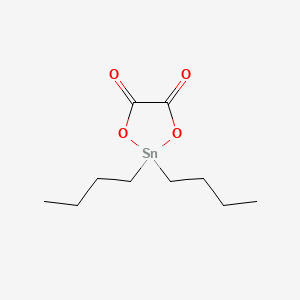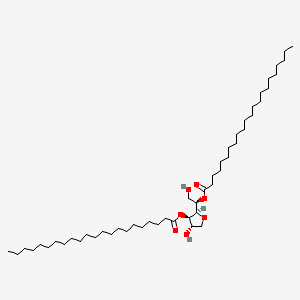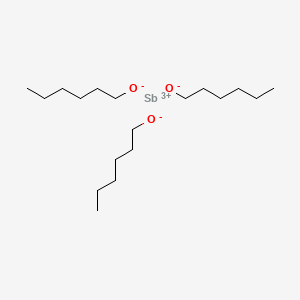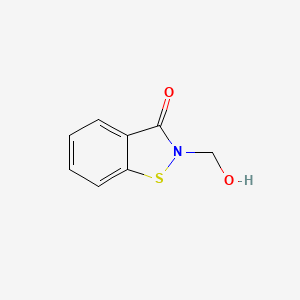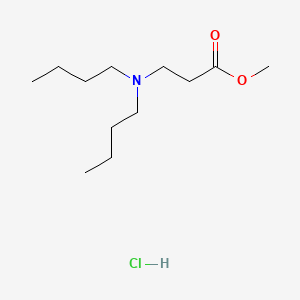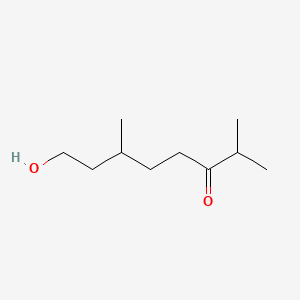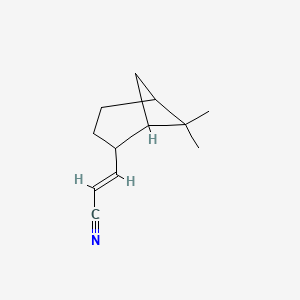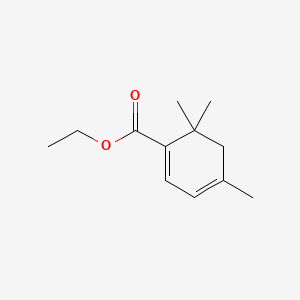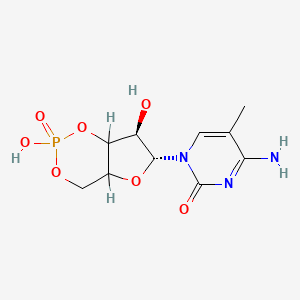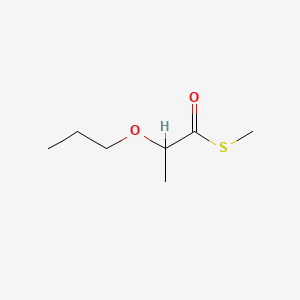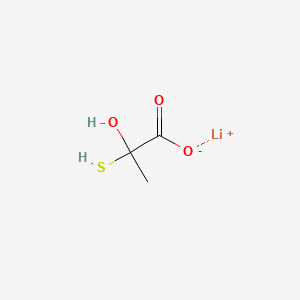
Lithium 2-mercaptolactate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of both lithium and mercaptolactate groups, making it a unique entity in the realm of organolithium compounds. It is primarily used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-mercaptolactate typically involves the reaction of 2-mercaptopropionic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction can be represented as:
HSCH2CH(OH)COOH+LiOH→HSCH2CH(OH)COOLi+H2O
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of high-purity reagents and controlled reaction conditions to minimize impurities.
化学反応の分析
Types of Reactions: Lithium 2-mercaptolactate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide, this compound can be oxidized to form disulfides.
Reduction: It can be reduced using reducing agents like sodium borohydride to yield the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions where the mercapto group is replaced by other nucleophiles.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Lithium 2-mercaptolactate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of lithium 2-mercaptolactate involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and thereby influencing redox reactions. It can also interact with thiol groups in proteins, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but its role in modulating oxidative stress and redox balance is well-documented .
類似化合物との比較
3-Mercaptopyruvate: Another sulfur-containing compound that participates in similar biochemical pathways.
2-Mercaptoethanol: A commonly used reducing agent in biochemical research.
Thioglycolic Acid: Used in similar applications due to its thiol group.
Uniqueness: Lithium 2-mercaptolactate is unique due to the presence of both lithium and mercaptolactate groups, which confer distinct chemical properties. Its ability to participate in both redox and nucleophilic substitution reactions makes it versatile in various applications. Additionally, the lithium ion can influence the compound’s reactivity and interaction with biological molecules, setting it apart from other similar compounds .
特性
CAS番号 |
94138-93-9 |
|---|---|
分子式 |
C3H5LiO3S |
分子量 |
128.1 g/mol |
IUPAC名 |
lithium;2-hydroxy-2-sulfanylpropanoate |
InChI |
InChI=1S/C3H6O3S.Li/c1-3(6,7)2(4)5;/h6-7H,1H3,(H,4,5);/q;+1/p-1 |
InChIキー |
RVCVZLSOHNSQAU-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC(C(=O)[O-])(O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


